REACTION_CXSMILES
|
ClC=[C:3]([Cl:5])[Cl:4].[O:6]=O.[O:8]=[Si]=O.[Cl:11][CH:12]([Cl:16])[C:13]([Cl:15])=[O:14]>[Hg]>[CH:13]1([Cl:15])[O:14][C:12]1([Cl:16])[Cl:11].[C:3]([Cl:5])([Cl:4])=[O:8].[C:12]([Cl:16])(=[O:6])[C:13]([Cl:15])=[O:14]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=[Si]=O
|
Name
|
|
Quantity
|
2.2 mol
|
Type
|
reactant
|
Smiles
|
ClC=C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Hg]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
were discharged at the lower outlet of the reactor into a methanol/dry ice trap
|
Name
|
|
Type
|
product
|
Smiles
|
C1(C(O1)(Cl)Cl)Cl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 3.5% |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(Cl)Cl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 11% |
Name
|
|
Type
|
product
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 2.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
ClC=[C:3]([Cl:5])[Cl:4].[O:6]=O.[O:8]=[Si]=O.[Cl:11][CH:12]([Cl:16])[C:13]([Cl:15])=[O:14]>[Hg]>[CH:13]1([Cl:15])[O:14][C:12]1([Cl:16])[Cl:11].[C:3]([Cl:5])([Cl:4])=[O:8].[C:12]([Cl:16])(=[O:6])[C:13]([Cl:15])=[O:14]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=[Si]=O
|
Name
|
|
Quantity
|
2.2 mol
|
Type
|
reactant
|
Smiles
|
ClC=C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Hg]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
were discharged at the lower outlet of the reactor into a methanol/dry ice trap
|
Name
|
|
Type
|
product
|
Smiles
|
C1(C(O1)(Cl)Cl)Cl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 3.5% |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(Cl)Cl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 11% |
Name
|
|
Type
|
product
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 2.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
ClC=[C:3]([Cl:5])[Cl:4].[O:6]=O.[O:8]=[Si]=O.[Cl:11][CH:12]([Cl:16])[C:13]([Cl:15])=[O:14]>[Hg]>[CH:13]1([Cl:15])[O:14][C:12]1([Cl:16])[Cl:11].[C:3]([Cl:5])([Cl:4])=[O:8].[C:12]([Cl:16])(=[O:6])[C:13]([Cl:15])=[O:14]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=[Si]=O
|
Name
|
|
Quantity
|
2.2 mol
|
Type
|
reactant
|
Smiles
|
ClC=C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Hg]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
were discharged at the lower outlet of the reactor into a methanol/dry ice trap
|
Name
|
|
Type
|
product
|
Smiles
|
C1(C(O1)(Cl)Cl)Cl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 3.5% |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(Cl)Cl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 11% |
Name
|
|
Type
|
product
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 2.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |